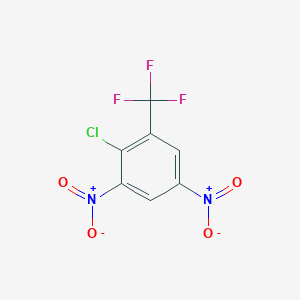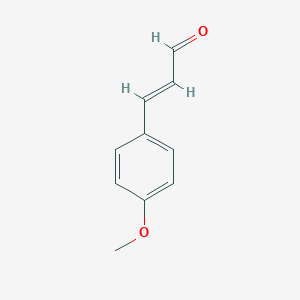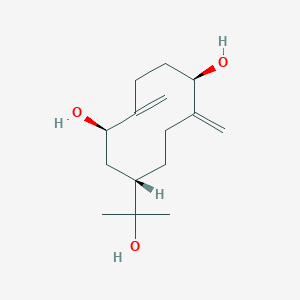
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-, also known as (-)-cyclodecane-1,5-diol, is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. This compound has been found to exhibit interesting properties that make it useful in biological and chemical research.
Mécanisme D'action
The mechanism of action of (-)-cyclodecane-1,5-diol is not well understood. However, it is believed that the compound interacts with biological systems through hydrogen bonding and other non-covalent interactions.
Effets Biochimiques Et Physiologiques
(-)-Cyclodecane-1,5-diol has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (-)-cyclodecane-1,5-diol in lab experiments is its chiral nature. This allows for the synthesis of chiral compounds with high enantiomeric purity. However, the synthesis of (-)-cyclodecane-1,5-diol can be challenging, and the compound itself can be difficult to handle due to its low solubility in common solvents.
Orientations Futures
There are many potential future directions for research involving (-)-cyclodecane-1,5-diol. One area of interest is in the development of new synthetic methods for the compound and its derivatives. Additionally, there is potential for the compound to be used in the development of new drugs and other therapeutic agents. Further research is also needed to fully understand the mechanism of action of (-)-cyclodecane-1,5-diol and its potential applications in various fields of science.
In conclusion, (-)-cyclodecane-1,5-diol is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. Its unique properties make it useful in biological and chemical research, and there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of (-)-cyclodecane-1,5-diol can be achieved through a variety of methods. One common method involves the reduction of a bicyclic ketone precursor using a chiral reducing agent. Another method involves the use of a chiral auxiliary to control the stereochemistry of the product. Regardless of the method used, the synthesis of (-)-cyclodecane-1,5-diol requires careful attention to stereochemistry in order to obtain the desired enantiomer.
Applications De Recherche Scientifique
(-)-Cyclodecane-1,5-diol has been used in various scientific research applications due to its unique properties. One such application is in the field of asymmetric synthesis, where it has been used as a chiral building block for the synthesis of other chiral compounds. It has also been used in the synthesis of chiral ligands for use in asymmetric catalysis.
Propriétés
Numéro CAS |
143086-40-2 |
|---|---|
Nom du produit |
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)- |
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol |
InChI |
InChI=1S/C15H26O3/c1-10-5-7-12(15(3,4)18)9-14(17)11(2)6-8-13(10)16/h12-14,16-18H,1-2,5-9H2,3-4H3/t12-,13+,14+/m0/s1 |
Clé InChI |
ZJQHXIIOVKOVID-BFHYXJOUSA-N |
SMILES isomérique |
CC(C)([C@H]1CCC(=C)[C@@H](CCC(=C)[C@@H](C1)O)O)O |
SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
SMILES canonique |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
Synonymes |
chrysanthetriol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



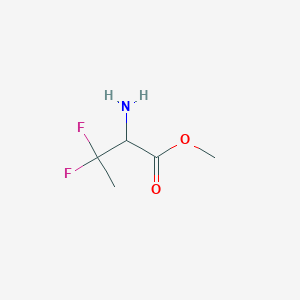
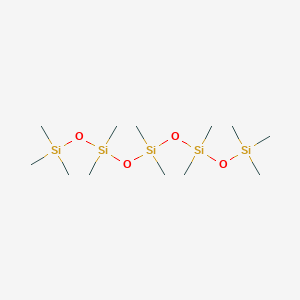
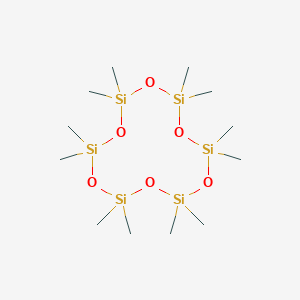
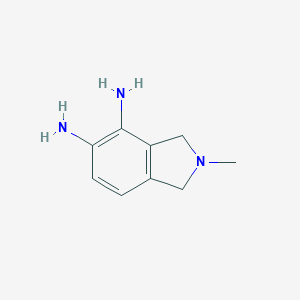
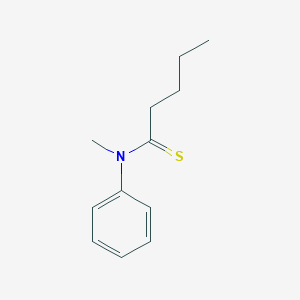

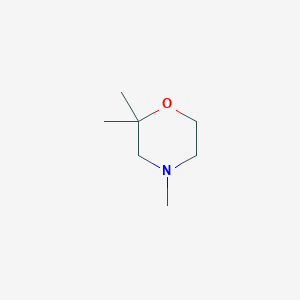
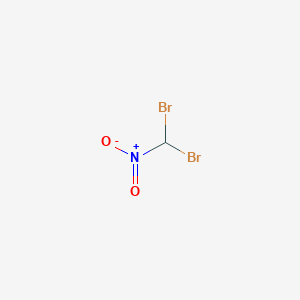
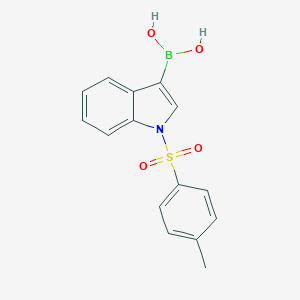
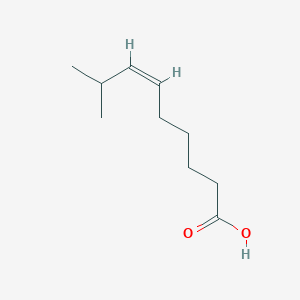
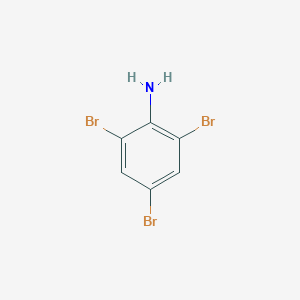
![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)
